Cas no 1779879-39-8 (1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole)

1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole
- EN300-1857972
- 1779879-39-8
-
- インチ: 1S/C9H15N3/c1-2-12-6-5-11-9(12)8-3-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3
- InChIKey: NBQYRWBRYQUHED-UHFFFAOYSA-N
- SMILES: N1CCC(C2=NC=CN2CC)C1
計算された属性
- 精确分子量: 165.126597491g/mol
- 同位素质量: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- XLogP3: 0.1
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857972-0.5g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1857972-5.0g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1857972-1g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1857972-10g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1857972-10.0g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1857972-2.5g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1857972-0.25g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1857972-0.05g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1857972-0.1g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1857972-5g |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole |
1779879-39-8 | 5g |
$2858.0 | 2023-09-18 |
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazoleに関する追加情報
Introduction to 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole (CAS No. 1779879-39-8) in Modern Chemical and Pharmaceutical Research
1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole, identified by the chemical identifier CAS No. 1779879-39-8, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the imidazole class, which is well-documented for its role in various pharmacological applications, including antimicrobial, antiviral, and anti-inflammatory agents. The presence of both ethyl and pyrrolidinyl substituents in its molecular structure enhances its interactability with biological targets, making it a promising candidate for further exploration in drug discovery.
The imidazole ring is a nitrogen-containing heterocycle that plays a crucial role in the stabilization of molecular structures through its ability to form hydrogen bonds and coordinate with metal ions. In 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole, the ethyl group at the 1-position and the pyrrolidin-3-yl group at the 2-position contribute to its complexation capabilities and influence its pharmacokinetic behavior. These structural features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity towards specific biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole with various enzymes and receptors. Studies have shown that this compound exhibits potential inhibitory activity against enzymes involved in metabolic pathways, such as kinases and phosphodiesterases. The pyrrolidinyl moiety, in particular, has been identified as a key pharmacophore that interacts with the active sites of these enzymes, thereby modulating their activity.
In addition to its enzymatic interactions, 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole has been investigated for its potential role in modulating signal transduction pathways. The compound's ability to interact with G-protein coupled receptors (GPCRs) has been explored, suggesting its utility in developing treatments for neurological disorders. The ethyl group at the 1-position of the imidazole ring appears to enhance membrane permeability, facilitating its entry into cells and exerting intracellular effects.
One of the most compelling aspects of 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole is its versatility in serving as a building block for more complex molecules. Researchers have utilized this compound as a precursor in synthesizing derivatives with tailored biological activities. For instance, modifications at the pyrrolidinyl group have led to compounds with improved solubility and reduced toxicity, making them more suitable for clinical applications.
The synthesis of 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the desired heterocyclic framework efficiently. These synthetic strategies not only enhance production efficiency but also allow for easy functionalization of the molecule, enabling rapid development of novel derivatives.
From a pharmaceutical perspective, the potential therapeutic applications of 1-ethyl-2-(pyrrolidin-3-yl)-1H-imidazole are vast. Preclinical studies have demonstrated its efficacy in models of inflammation and pain management, highlighting its promise as an anti-inflammatory agent. Furthermore, its interaction with DNA-binding proteins has raised interest in exploring its role in cancer therapy. The ability of this compound to disrupt or modulate protein-protein interactions makes it a valuable candidate for developing targeted therapies against various diseases.
The development of new drugs relies heavily on understanding the physicochemical properties of candidate compounds. 1-Ethyl-2-(pyrrolidin-3-yl)-1H-imidazole exhibits favorable solubility parameters that enhance oral bioavailability, making it suitable for formulation into oral medications. Additionally, its stability under various storage conditions ensures long-term viability, which is critical for commercial drug production.
In conclusion, 1-Ethyl-2-(Pyrrolidine -3 -Yl) - 1 H -Imidazole (CAS No. 1779879 -39 -8) represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its role as a versatile scaffold for drug development underscores its importance in modern pharmaceutical research. As further studies continue to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.
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